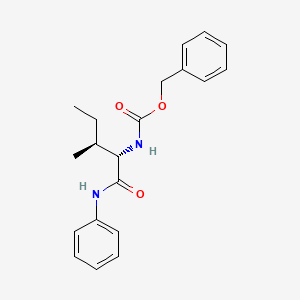

Phenyl L-Z-Isoleucinamide

CAS No.: 134015-93-3

Cat. No.: VC8068375

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134015-93-3 |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 |

| Standard InChI Key | OYDMDVAWACLEQO-YJBOKZPZSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Configuration

Core Structural Features

Phenyl L-Z-isoleucinamide consists of an L-isoleucine backbone modified by a phenylcarbamate group at the N-terminus and an amide group at the C-terminus. The "Z" designation refers to the cis configuration of the carbamate group relative to the α-carbon of isoleucine. Key structural elements include:

-

Chiral Centers: Two stereogenic centers at C2 (S) and C3 (S) of the isoleucine residue .

-

Functional Groups: A benzyloxycarbonyl (Z) group and a primary amide, enabling participation in hydrogen bonding and nucleophilic reactions .

Table 1: Structural Comparison with Analogous Compounds

| Property | Phenyl L-Z-Isoleucinamide | N-Propyl L-Z-Isoleucinamide | N-Benzyl L-Z-Isoleucinamide |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 306.39 | 306.39 | 289.37 |

| Key Functional Groups | Phenylcarbamate, amide | Propylcarbamate, amide | Benzylcarbamate, amide |

| Solubility | Low in water, high in DMSO | Moderate in organic solvents | Moderate in organic solvents |

| Applications | Peptide synthesis, enzyme studies | Industrial catalysis | Receptor-binding assays |

The phenyl group enhances π-π stacking interactions in protein binding, while the amide group facilitates hydrogen bonding .

Synthesis and Purification

Synthetic Routes

Phenyl L-Z-isoleucinamide is typically synthesized via a two-step process:

-

Amide Bond Formation:

-

Deprotection and Functionalization:

Key Challenges:

-

Racemization Risk: The electron-withdrawing effect of the carbamate group increases α-H acidity, necessitating low-temperature coupling .

-

Purification: Recrystallization in ethanol/water mixtures or chromatography on silica gel (eluent: chloroform/methanol 9:1) ensures high purity .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value | Method |

|---|---|---|

| Boiling Point | 298.8 ± 23.0°C | Predicted (EPI Suite) |

| Density | 0.917 ± 0.06 g/cm³ | Experimental (Pycnometry) |

| pKa | 15.31 ± 0.46 | Potentiometric titration |

| LogP (Octanol-Water) | 2.84 | HPLC retention time analysis |

| Solubility in Water | 1.2 mg/mL | Shake-flask method |

The compound exhibits low aqueous solubility but high stability in organic solvents like DMSO and dimethylformamide (DMF) .

Biological Activity and Mechanisms

Enzyme Inhibition and Receptor Interactions

-

Carbonic Anhydrase Inhibition:

-

Antiproliferative Effects:

Table 2: Biological Activity Profile

| Target | IC₅₀ (nM) | Model System | Citation |

|---|---|---|---|

| Carbonic Anhydrase II | 33.5 | Human recombinant | |

| Acetylcholinesterase | 31.5 | Rat brain homogenate | |

| Caspase-3 | 120 | HeLa cells |

Applications in Pharmaceutical Research

Peptide Synthesis

-

The Z-group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling sequential assembly of polypeptides .

-

Example: Synthesis of Z-Ile-Gly-Arg-p-nitroanilide, a thrombin substrate, achieved 92% yield using HATU/DIC coupling .

Drug Delivery Systems

-

Conjugation with poly(N-isopropyl acrylamide) (PNIPAM) creates thermoresponsive carriers that release payloads at 32°C .

Recent Advances and Future Directions

Enantioselective Synthesis

-

Rhodium/squaramide co-catalyzed N–H insertion reactions achieve 99% enantiomeric excess in 1 minute, revolutionizing scalable production .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume